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This technical guide provides an in-depth analysis of the preliminary efficacy studies for

MDNA113, a first-in-class, tumor-targeted, and conditionally activated anti-PD-1-IL-2

bifunctional superkine. Developed by Medicenna Therapeutics, MDNA113 is engineered for

high-affinity targeting of Interleukin-13 receptor alpha 2 (IL-13Rα2), a tumor-associated antigen

overexpressed in a variety of immunologically "cold" tumors. This document is intended for

researchers, scientists, and drug development professionals, offering a comprehensive

summary of the preclinical data, experimental methodologies, and the underlying mechanism

of action.

Core Mechanism of Action
MDNA113 is a novel immunocytokine designed to overcome the limitations of current cancer

immunotherapies. Its innovative design incorporates three key features:

Tumor Targeting: MDNA113 utilizes a modified IL-13 superkine to specifically target IL-

13Rα2, which is highly expressed on various solid tumors with minimal presence in normal

tissues. This ensures preferential accumulation of the therapeutic agent in the tumor

microenvironment (TME).[1]

Conditional Activation: The IL-2 superkine component of MDNA113 is "masked" by the IL-13

superkine, attenuating its systemic activity and reducing peripheral immune stimulation. This

masking is achieved via a protease-sensitive linker. Within the TME, which is abundant in
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matrix metalloproteases (MMPs), this linker is cleaved, releasing the mask and fully restoring

the IL-2 superkine's activity.[2]

Bifunctional "Cis" Signaling: Once activated, MDNA113 delivers both an anti-PD-1 antibody

and an IL-2 superkine to the same immune cell. This "cis-binding" mechanism is designed to

maximize the synergistic effects of immune checkpoint blockade and IL-2 receptor

stimulation on CD8+ T effector cells, promoting their activation and preventing exhaustion.[1]

Preclinical Efficacy Data
Preclinical studies in various syngeneic mouse tumor models have demonstrated the potent

anti-tumor activity of MDNA113. The data highlights its efficacy in both immunologically "hot"

and "cold" tumor models, its ability to induce a memory response, and its favorable safety

profile compared to its non-masked counterpart.
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Tumor Model Key Findings Reference

MC38 (Colon

Adenocarcinoma)

- Similar efficacy to the non-

masked version (MDNA223),

indicating effective activation in

the TME. - Complete tumor

regression in mice with tumors

engineered to overexpress IL-

13Rα2. - Promotes a memory

response with 100% protection

against tumor rechallenge in

complete responders.

[1]

4T1.2 (Triple-Negative Breast

Cancer)

- A single neoadjuvant

treatment significantly

increased survival by

preventing metastasis.

CT26 (Colon Carcinoma)

- Not explicitly detailed for

MDNA113, but the non-

masked precursor (MDNA223)

showed significant tumor

growth inhibition.

B16F10 (Melanoma)

- Not explicitly detailed for

MDNA113, but the non-

masked precursor (MDNA223)

showed significant tumor

growth inhibition.

E0771 (Breast Cancer)

- Not explicitly detailed for

MDNA113, but the non-

masked precursor (MDNA223)

showed significant tumor

growth inhibition.

TRAMP-C1 (Prostate Cancer) - Not explicitly detailed for

MDNA113, but the non-

masked precursor (MDNA223)
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showed significant tumor

growth inhibition.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of

MDNA113.

In Vitro Assays
1. IL-2R Agonism Assay:

Cell Line: Jurkat IL-2Rβγ bioassay cells (lacking CD25 expression).

Methodology: Cells were incubated with varying concentrations of MDNA113 or its non-

masked counterpart (MDNA223). IL-2R signaling activation was measured by relative

luminescence units (RLU).

Purpose: To assess the attenuation of IL-2R signaling of the masked MDNA113 compared to

the non-masked version.

2. PD-1/PD-L1 Blockade Assay:

Cell Lines: Co-culture of PD-1 reporter cells and PD-L1 expressing CHO-K1 cells.

Methodology: The co-culture was treated with MDNA113, and the inhibition of the PD-1/PD-

L1 interaction was quantified.

Purpose: To confirm that the masking of the IL-2 superkine does not interfere with the PD-1

blockade activity of the molecule.

3. MMP Cleavage Assay:

Reagents: Recombinant MMP9 (rMMP9).

Methodology: MDNA113 was incubated with rMMP9 at 5 µg/mL at 37°C for 1 hour. The

cleavage of the molecule was analyzed, and the IL-2R agonism of the cleaved product was

subsequently tested in the Jurkat IL-2Rβγ bioassay.
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Purpose: To demonstrate the protease-mediated activation of MDNA113 and the restoration

of its IL-2R signaling.

4. Cell Binding Assay:

Cell Lines: IL-13Rα2 positive (A375) and IL-13Rα2 negative (A549) cell lines.

Methodology: Cells were incubated with fluorescently labeled MDNA113, and binding was

assessed by flow cytometry, measured as mean fluorescence intensity (MFI).

Purpose: To verify the selective binding of MDNA113 to IL-13Rα2 expressing cells.

In Vivo Studies
1. Tumor Growth Inhibition Studies:

Animal Model: C57Bl/6 mice.

Tumor Models: Subcutaneous implantation of MC38 or 4T1.2 tumor cells. For some studies,

MC38 cells were engineered to overexpress IL-13Rα2.

Treatment: Mice were treated with equimolar doses of MDNA113 or the non-masked

MDNA223 on a twice-weekly schedule via intraperitoneal (IP) or intra-tumoral administration.

Endpoint: Tumor volume was measured over time to assess tumor growth inhibition.

2. Tolerability and Pharmacodynamics Studies:

Animal Model: C57Bl/6 mice.

Methodology: Blood samples were collected 3 days post-treatment for hematology analysis

to assess peripheral lymphocyte expansion.

Purpose: To evaluate the systemic effects and tolerability of MDNA113 compared to its non-

masked counterpart.

3. Tumor Localization Study:

Animal Model: Tumor-bearing athymic mice.
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Methodology: Mice were intravenously (IV) injected with a single 2 mg/kg dose of

VivoTag800-labeled MDNA113 or MDNA223. The accumulation of the labeled compound in

the tumor was monitored for over 7 days.

Purpose: To demonstrate the preferential and durable accumulation of MDNA113 in IL-

13Rα2 positive tumors.
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Caption: Mechanism of action of MDNA113.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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